Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-cyclopentyl-3-oxobutanoate with o-aminophenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyclopentyl-3-hydroxybutyrate: A structurally similar compound with different functional groups.
Other oxazine derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-16(18)15-11-17(12-7-3-4-8-12)13-9-5-6-10-14(13)20-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3 |
InChI Key |
DOTMILRQROYFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)C3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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